molecular formula C9H7BrFN B2570941 7-Bromo-4-fluoro-2-methyl-1H-indole CAS No. 1360951-32-1

7-Bromo-4-fluoro-2-methyl-1H-indole

Cat. No.: B2570941
CAS No.: 1360951-32-1
M. Wt: 228.064
InChI Key: MJYFLHWYHASGRR-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-2-methyl-1H-indole is a chemical compound with the CAS Number: 1360951-32-1 . It has a molecular weight of 228.06 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was then transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .


Chemical Reactions Analysis

The reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields). This was then transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.06 . The compound is stored at room temperature and is in liquid form .

Scientific Research Applications

Photophysical Properties and Interaction with Fluoride Anions

Research has shown that indole derivatives, including 7-Bromo-4-fluoro-2-methyl-1H-indole, have been synthesized and studied for their photophysical properties. These compounds demonstrate high fluorescence quantum yields and varying solvent sensitivity in their fluorescence emission. This makes them potential candidates for fluorescent probes. Specifically, certain indole derivatives have shown significant spectral changes in fluorescence emission upon interaction with fluoride ions, indicating their selectivity towards specific anions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Synthesis and Biological Activities

Several studies have focused on synthesizing derivatives of indoles, including this compound, and investigating their biological activities. For instance, a study explored the synthesis and antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides (Narayana, Ashalatha, Raj, & Sarojini, 2009). Additionally, there has been research into the synthesis of various indole derivatives and their potential as antitumor agents (Houxing, 2009).

Synthetic Approaches and Applications in Medicinal Chemistry

Indole derivatives have been synthesized through various approaches, providing insights into their potential applications in medicinal chemistry. For example, the synthesis and evaluation of a novel HIV-1 attachment inhibitor, which includes the use of 7-azaindole derivatives, highlights the relevance of these compounds in drug development (Wang et al., 2003). Additionally, the development of robust synthesis methods for specific indole derivatives, like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, further emphasizes the importance of these compounds in pharmaceutical research (Mayes et al., 2010).

Safety and Hazards

The safety information for 7-Bromo-4-fluoro-2-methyl-1H-indole indicates that it has the following hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

7-bromo-4-fluoro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYFLHWYHASGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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